Naphthalen-1-yl beta-L-mannopyranoside
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Overview
Description
Naphthalen-1-yl beta-L-mannopyranoside is a valuable compound in biomedicine that is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .Molecular Structure Analysis
The optimized molecular structure of the studied compound is calculated using DFT B3LYP/6-311G (d,p) method . The computed geometrical parameters are in good agreement with the experimental data .Chemical Reactions Analysis
This compound is commonly used as a substrate in enzyme-based assays . It is especially used in the pharmaceutical industry to study different enzymes involved in the metabolism of mannose-containing molecules .Physical And Chemical Properties Analysis
This compound has a molecular formula of C16H18O6 and a molecular weight of 306.31 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Functional Naphthalene Diimides: Synthesis, Properties, and Applications
Acute and Prolonged Stress Responses Modified by PAHs
Gesto et al. (2008) explored how polycyclic aromatic hydrocarbons (PAHs) like naphthalene and benzo(a)pyrene affect stress responses in rainbow trout. The study revealed that PAH treatment alters stress-induced responses, with significant implications for brain monoamines and plasma cortisol levels. This research contributes to understanding the environmental impact of PAHs on aquatic life and their potential neuroendocrine effects (Gesto et al., 2008).
Binding Affinity Properties of Dendritic Glycosides
Ortega-Caballero et al. (2001) investigated the binding affinity and inclusion behavior of dendritic glycosides based on a beta-cyclodextrin core toward guest molecules and concanavalin A. The study evaluated hepta-antennated and tetradeca-antennated cyclomaltoheptaose (beta-cyclodextrin) derivatives, unveiling insights into the molecular interactions and binding properties of these compounds. This research aids in the development of glycoside-based sensors and molecular recognition systems (Ortega-Caballero et al., 2001).
Synthesis and Cytotoxicity of Pyrazolecontaining Oxime Ester Derivatives
Karakurt et al. (2021) synthesized and evaluated the cytotoxic effects of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives on mouse fibroblast and human neuroblastoma cell lines. The study aimed to explore potential anticancer properties, revealing that certain compounds exhibit selective toxicity towards neuroblastoma cells without affecting healthy cells. This research highlights the therapeutic potential of naphthalene-derived compounds in cancer treatment (Karakurt et al., 2021).
Mechanism of Action
Target of Action
The primary targets of 1-Naphthyl b-D-mannopyranoside are enzymes such as alkaline phosphatase and esterase . These enzymes play a crucial role in various biochemical reactions within the body.
Mode of Action
1-Naphthyl b-D-mannopyranoside interacts with its target enzymes by serving as a fluorescent chemiluminescent substrate . This interaction results in the detection of the enzymes, which is crucial in various biochemical assays.
Biochemical Pathways
1-Naphthyl b-D-mannopyranoside affects the biochemical pathways involving glucose and fructose . As an enzyme substrate, it is used in chemical assays for the direct determination of these sugars .
Result of Action
The molecular and cellular effects of 1-Naphthyl b-D-mannopyranoside’s action primarily involve the detection of specific enzymes and the determination of glucose and fructose levels . It has also been shown to be an effective bioluminescence substrate for the firefly luciferase system .
Future Directions
Biochemical Analysis
Biochemical Properties
1-Naphthyl b-D-mannopyranoside is a fluorescent chemiluminescent substrate that can be used in the detection of alkaline phosphatase, esterase, and other enzymes . It interacts with these enzymes, serving as a substrate in chemical assays for direct determination of glucose and fructose .
Cellular Effects
The cellular effects of 1-Naphthyl b-D-mannopyranoside are not fully understood. It is known that the compound can be used in the detection of various enzymes, suggesting that it may influence cellular processes related to these enzymes .
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-2-(hydroxymethyl)-6-naphthalen-1-yloxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-20H,8H2/t12-,13-,14+,15+,16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOQMBKGUKOIZ-RBZJEDDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426954 |
Source
|
Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84297-22-3 |
Source
|
Record name | Naphthalen-1-yl beta-L-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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